REACTION_CXSMILES
|
[P:1]([O-:19])([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C(=O)([O-])[O-].[Ag+2:24]>C(#N)C.O.[Al]>[P:1]([O-:19])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:2].[Ag+:24] |f:1.2,6.7|
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Al]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess of silver carbonate is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated to dryness
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 in the dark to constant weight (2 days)
|
Duration
|
2 d
|
Name
|
|
Type
|
|
Smiles
|
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)[O-].[Ag+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |